Cytidine-5'-Triphosphoric Acid Disodium Salt: Structural Architecture, Drug Development Applications, and Analytical Characterization
Cytidine-5'-Triphosphoric Acid Disodium Salt: Structural Architecture, Drug Development Applications, and Analytical Characterization
Executive Summary
Cytidine-5'-triphosphoric acid disodium salt (CTP disodium salt) is a highly critical pyrimidine nucleoside triphosphate utilized extensively in modern molecular biology and biopharmaceutical manufacturing. As the therapeutic landscape shifts toward RNA-based modalities—most notably mRNA vaccines and targeted transcriptomics—the demand for high-purity CTP as a substrate for in vitro transcription (IVT) has surged. This technical whitepaper dissects the physicochemical properties of CTP disodium salt, the mechanistic rationale behind its formulation, its role in drug development, and a self-validating Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) protocol for its analytical quantification.
Chemical Identity & Structural Architecture
Molecular Framework
CTP disodium salt consists of three primary structural domains:
-
Cytosine Nucleobase: A pyrimidine derivative that dictates base-pairing fidelity (pairing with guanine) during RNA synthesis.
-
Ribose Sugar: A five-carbon sugar featuring a hydroxyl group at the 2' position, distinguishing it from its deoxy-counterpart (dCTP) and rendering the resulting RNA susceptible to alkaline hydrolysis.
Triphosphate Chain: Attached to the 5'-carbon of the ribose, this chain contains high-energy phosphoanhydride bonds. The cleavage of the α
β phosphate bond provides the thermodynamic driving force for nucleic acid polymerization.The Causality of the Disodium Salt Formulation
Why utilize the disodium salt rather than the free acid form? The free acid of Cytidine-5'-triphosphate is highly unstable. The dense negative charge localized on the triphosphate tail makes the high-energy phosphoanhydride bonds highly susceptible to nucleophilic attack by water, leading to rapid spontaneous hydrolysis into CDP and CMP.
By formulating CTP as a disodium salt, two of the acidic hydroxyl groups on the phosphate chain are deprotonated and ionically bonded to sodium cations ( Na+ ). This ionic shielding stabilizes the electron density across the phosphate oxygen atoms, significantly raising the activation energy required for hydrolysis[1]. This formulation choice extends the reagent's shelf-life, ensures high solubility in aqueous buffers, and guarantees stoichiometric reliability during large-scale bioprocessing.
Physicochemical Data Summary
Table 1: Quantitative and Physicochemical Properties of CTP Disodium Salt
| Property | Value |
| IUPAC Name | disodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate[2] |
| Molecular Formula | C9H14N3Na2O14P3 [2] |
| Molecular Weight | 527.12 g/mol [2] |
| CAS Registry Number | 36051-68-0[2] |
| Hydrogen Bond Donors | 5[3] |
| Hydrogen Bond Acceptors | 14[3] |
| Topological Polar Surface Area | 274 Ų[2] |
Role in Drug Development: In Vitro Transcription (IVT)
In the biopharmaceutical sector, CTP disodium salt is a non-negotiable raw material for the large-scale synthesis of mRNA therapeutics[4]. During IVT, bacteriophage RNA polymerases (such as T7, T3, or SP6) utilize a DNA template to synthesize an mRNA transcript.
CTP acts as the direct donor of cytidine monophosphate (CMP) into the elongating RNA chain. The polymerase facilitates a nucleophilic attack by the 3'-hydroxyl group of the growing RNA strand onto the α -phosphate of the incoming CTP. The subsequent release of inorganic pyrophosphate ( PPi ) makes the reaction thermodynamically irreversible, propelling the directional synthesis of the therapeutic mRNA.
Fig 1. In Vitro Transcription (IVT) workflow utilizing CTP disodium salt for mRNA synthesis.
Analytical Characterization: IP-RP-HPLC Methodology
The Mechanistic Challenge and Solution
Standard Reversed-Phase (RP) HPLC is ineffective for analyzing CTP disodium salt. Due to its polyanionic triphosphate tail, CTP is extremely polar and will elute in the void volume ( t0 ) of a standard C18 column without interacting with the hydrophobic stationary phase.
The Solution: Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC). By introducing an amphiphilic ion-pairing agent such as Triethylamine acetate (TEAA) into the mobile phase, we alter the analyte's apparent hydrophobicity[5][6]. The positively charged ammonium group of TEAA binds electrostatically to the negatively charged phosphate groups of CTP. The resulting neutral complex exposes the hydrophobic triethyl alkyl chains outward, allowing robust retention and separation on a C18 column.
Fig 2. Ion-Pairing Reversed-Phase HPLC mechanism for CTP retention using TEAA.
Self-Validating IP-RP-HPLC Protocol
This protocol is designed as a self-validating system to ensure precision, accuracy, and the absence of system-induced artifacts.
Step 1: Reagent Preparation & System Setup
-
Mobile Phase A: 100 mM TEAA in highly purified LC-MS grade water, adjusted to pH 7.0.
-
Mobile Phase B: 100 mM TEAA in 20% Acetonitrile / 80% Water.
-
Causality Check: Both phases must be vacuum-filtered through a 0.22 µm PTFE membrane. Particulates will foul the column frit, while dissolved gases will cause baseline fluctuations at the detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Detector: UV/Vis set to 260 nm (the λmax of the cytosine nucleobase ring).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
Step 2: Gradient Elution Profile A gradient is strictly required to separate CTP from its degradation products (CDP, CMP, and free cytosine) which have varying degrees of negative charge.
-
0.0 - 5.0 min: 100% A (Equilibration and elution of non-retained polar impurities).
-
5.0 - 20.0 min: Linear gradient from 0% to 50% B (Sequential elution of CMP, CDP, and finally CTP).
-
20.0 - 25.0 min: 100% B (Column wash to remove highly retained hydrophobic contaminants).
-
25.0 - 35.0 min: 100% A (Re-equilibration for the next injection).
Step 3: Self-Validation & System Suitability
-
Blank Injection: Inject 10 µL of Mobile Phase A. Validation: The chromatogram must show a flat baseline at the expected retention time of CTP to rule out ghost peaks or carryover.
-
Standard Injection: Inject 10 µL of a 1.0 mg/mL CTP disodium salt reference standard.
-
Suitability Criteria:
-
The tailing factor ( Tf ) for the CTP peak must be ≤1.5 . (Excessive tailing indicates secondary interactions with unendcapped silanols on the column, requiring a fresh column or higher buffer capacity).
-
Theoretical plates ( N ) must be ≥5000 .
-
Resolution ( Rs ) between CDP and CTP peaks must be ≥2.0 to ensure accurate integration.
-
References
- Source: nih.
- Source: nih.
- Source: guidechem.
- Source: made-in-china.
- Title: Enzyme assay of fukutin and fukutin-related protein (ribitol phosphate transferase, FKTN and FKRP)
- Source: google.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Cytidine-5'-triphosphoric acid disodium salt | C9H14N3Na2O14P3 | CID 16219084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cytidine triphosphate disodium | C9H14N3Na2O14P3 | CID 16219171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Factory Price 99% Cytidine 5'-Triphosphate Disodium Salt/CTP-Na2 CAS 36051-68-0 - Cytidine 5'-Triphosphate Disodium Salt and 36051-68-0 [epochmaterial.en.made-in-china.com]
- 5. Enzyme assay of fukutin and fukutin-related protein (ribitol phosphate transferase, FKTN and FKRP) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. WO2013102203A1 - MAKING AND USING IN VITRO-SYNTHESIZED ssRNA FOR INTRODUCING INTO MAMMALIAN CELLS TO INDUCE A BIOLOGICAL OR BIOCHEMICAL EFFECT - Google Patents [patents.google.com]
